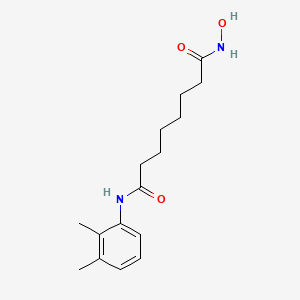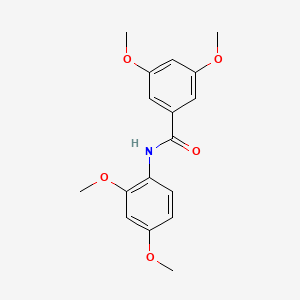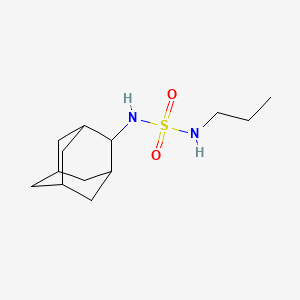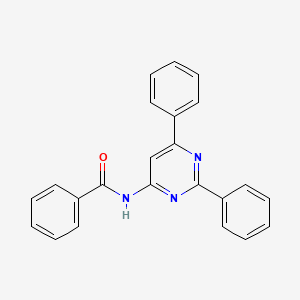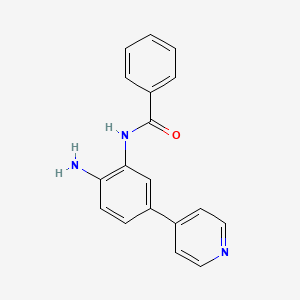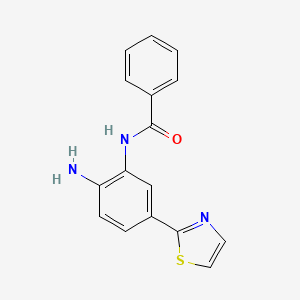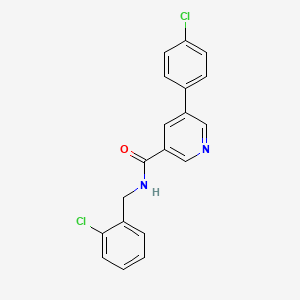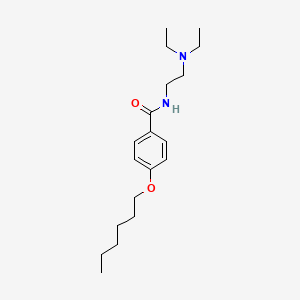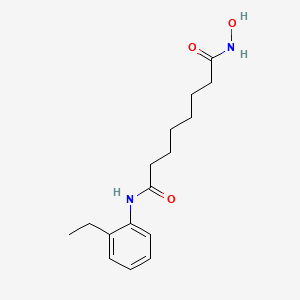![molecular formula C16H16N2O B10850788 N-(2-Ethylphenyl)-5-methylbenzo[d]oxazol-2-amine](/img/structure/B10850788.png)
N-(2-Ethylphenyl)-5-methylbenzo[d]oxazol-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-Ethylphenyl)-5-methylbenzo[d]oxazol-2-amine is a heterocyclic compound belonging to the class of benzo[d]oxazoles. These compounds are known for their diverse pharmacological activities and are extensively studied for their potential applications in medicinal chemistry. The structure of this compound consists of a benzo[d]oxazole core substituted with an ethylphenyl group and a methyl group, which contributes to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Ethylphenyl)-5-methylbenzo[d]oxazol-2-amine typically involves the condensation of 2-aminophenol with an appropriate aldehyde or ketone, followed by cyclization to form the benzo[d]oxazole ring. One common method involves the use of 2-aminophenol and 2-ethylbenzaldehyde in the presence of a dehydrating agent such as polyphosphoric acid or phosphorus oxychloride. The reaction is carried out under reflux conditions to facilitate the formation of the benzo[d]oxazole ring.
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions, higher yields, and reduced reaction times. The use of microwave-assisted synthesis is also explored to enhance reaction efficiency and reduce energy consumption.
Chemical Reactions Analysis
Types of Reactions: N-(2-Ethylphenyl)-5-methylbenzo[d]oxazol-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield amine derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine in acetic acid.
Major Products:
Oxidation: Formation of oxazole derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of halogenated benzo[d]oxazole derivatives.
Scientific Research Applications
N-(2-Ethylphenyl)-5-methylbenzo[d]oxazol-2-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Industry: Utilized in the development of novel materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of N-(2-Ethylphenyl)-5-methylbenzo[d]oxazol-2-amine involves its interaction with specific molecular targets and pathways. For instance, it has been shown to promote the phosphorylation of Akt and glycogen synthase kinase (GSK-3β) and decrease the expression of nuclear factor-κB (NF-κB) in β-amyloid-induced PC12 cells . This suggests that the compound exerts its effects through the Akt/GSK-3β/NF-κB signaling pathway, which is crucial in regulating cell survival and apoptosis.
Comparison with Similar Compounds
N-(2-Ethylphenyl)-5-methylbenzo[d]oxazol-2-amine can be compared with other benzo[d]oxazole derivatives such as:
N-methylbenzo[d]oxazol-2-amine: Known for its anthelmintic activity and low cytotoxicity.
2-Aminooxazole: A heterocyclic compound with a primary amine group that participates in various reactions.
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to interact with the Akt/GSK-3β/NF-κB signaling pathway highlights its potential as a therapeutic agent for neurodegenerative diseases.
Properties
Molecular Formula |
C16H16N2O |
|---|---|
Molecular Weight |
252.31 g/mol |
IUPAC Name |
N-(2-ethylphenyl)-5-methyl-1,3-benzoxazol-2-amine |
InChI |
InChI=1S/C16H16N2O/c1-3-12-6-4-5-7-13(12)17-16-18-14-10-11(2)8-9-15(14)19-16/h4-10H,3H2,1-2H3,(H,17,18) |
InChI Key |
KQXHDGZITMHOPQ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=CC=C1NC2=NC3=C(O2)C=CC(=C3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


